Cas no 1404364-20-0 (6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
![6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine structure](https://ja.kuujia.com/scimg/cas/1404364-20-0x500.png)
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
- インチ: 1S/C15H16N4/c16-14-13-9-12(19-15(13)18-10-17-14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H3,16,17,18,19)
- InChIKey: KHMJUNBAOBVCBY-UHFFFAOYSA-N
- SMILES: C1=NC(N)=C2C=C(CCCC3=CC=CC=C3)NC2=N1
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FG6V-50mg |
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
1404364-20-0 | 93% | 50mg |
$352.00 | 2024-06-21 | |
A2B Chem LLC | AX99639-50mg |
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
1404364-20-0 | 93% | 50mg |
$371.00 | 2024-04-20 |
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineに関する追加情報
Introduction to 6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 1404364-20-0)
6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, identified by its CAS number 1404364-20-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrrolopyrimidine class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The presence of a phenylpropyl side chain and the pyrrolopyrimidine core imparts unique chemical and pharmacological properties, making it a promising candidate for further investigation.
Thepyrrolo[2,3-d]pyrimidine moiety is a key pharmacophore in many bioactive molecules, exhibiting a broad spectrum of biological activities including antiviral, anticancer, and anti-inflammatory effects. The incorporation of a3-phenylpropyl substituent into this framework enhances the compound's solubility and bioavailability, which are critical factors for drug efficacy. This modification also allows for further derivatization, enabling the exploration of novel analogs with improved pharmacokinetic profiles.
Recent advancements in medicinal chemistry have highlighted the importance ofpyrrolopyrimidine derivatives in addressing unmet medical needs. Studies have demonstrated that compounds with this core structure can interact with multiple targets, making them attractive for the development of multitarget drugs. The6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 1404364-20-0) has been investigated for its potential role in modulating enzyme activity and receptor binding, which are pivotal mechanisms in various disease pathways.
In particular, the7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety has been shown to exhibit inhibitory effects on certain kinases and other enzymes involved in cell proliferation and survival. These findings align with the growing interest in kinase inhibitors as therapeutic agents for cancers and inflammatory diseases. The3-phenylpropyl group not only contributes to the compound's overall stability but also influences its binding affinity to biological targets, making it a versatile scaffold for drug design.
The synthesis of6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine(CAS No. 1404364-20-0) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the pyrrolopyrimidine core efficiently. These techniques not only streamline the synthetic route but also minimize unwanted byproducts, facilitating scale-up for preclinical studies.
Evaluation of6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine(CAS No. 1404364-20-0) in cellular and animal models has revealed promising preliminary results. Preclinical data suggest that this compound demonstrates selective toxicity toward certain cancer cell lines while maintaining low toxicity in healthy cells. This selectivity is attributed to its ability to bind specifically to target enzymes without affecting off-target proteins significantly. Such properties are crucial for developing drugs with minimal side effects.
Thephenylpropyl substituent plays a critical role in modulating the pharmacokinetic behavior of this compound. Its hydrophobic nature enhances membrane permeability, improving oral bioavailability—a key factor for drug delivery systems. Additionally, the phenyl ring provides opportunities for further functionalization through aromatic substitution or coupling reactions, allowing chemists to fine-tune the compound's properties for specific therapeutic applications.
The growing body of research onpyrrolo[2,3-d]pyrimidine derivatives, including6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine(CAS No. 1404364-20-0), underscores their potential as next-generation therapeutic agents. Ongoing studies aim to elucidate their mechanisms of action at a molecular level and explore their efficacy in treating complex diseases such as cancer and neurodegenerative disorders. Collaborative efforts between academia and industry are accelerating the discovery pipeline for these promising compounds.
The chemical diversity inherent in6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines(CAS No. 1404364-20-0) offers a rich foundation for structure-based drug design. By leveraging computational chemistry tools such as molecular docking and virtual screening, researchers can identify optimal analogs with enhanced potency and selectivity. These computational approaches complement experimental efforts by predicting binding affinities and optimizing lead compounds before they enter preclinical testing.
In conclusion,6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin--{amp}--{amp}--{amp}--{amp}--{amp}--{amp}--{amp}--{amp}--{amp}--{amp}--{amp}-amine (CAS No. 1404364-{minus}-20-{minus}-0) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its development highlights the importance of heterocyclic compounds in addressing critical health challenges worldwide.
1404364-20-0 (6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) Related Products
- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)
- 1270395-15-7(3-amino-3-(2-chloro-4,5-difluorophenyl)propan-1-ol)
- 2226204-90-4(Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)
- 1798398-57-8(9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile)
- 1511695-43-4(1-(3-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1689540-62-2(αvβ1 integrin-IN-1)
- 920459-13-8(N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}cyclopropanecarboxamide)
- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)
- 1314715-75-7(2-(1-aminocyclobutyl)-5-chlorophenol)
- 1806743-71-4(Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)




